

A Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Bromopropyl)-4-methoxybenzene

Cat. No.: B1602041

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromopropyl)-4-methoxybenzene is a bifunctional organic compound featuring a methoxy-substituted benzene ring and a terminal alkyl bromide. This unique structure renders it a highly valuable reagent in synthetic chemistry. Its primary utility lies in its capacity to act as a versatile alkylating agent, enabling the introduction of the 3-(4-methoxyphenyl)propyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, characteristic reactivity, and significant applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical & Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. **1-(3-Bromopropyl)-4-methoxybenzene** is a liquid at room temperature with a high boiling point, necessitating vacuum distillation for purification.

Table 1: Key Physicochemical Data

Property	Value	Source(s)
IUPAC Name	1-(3-bromopropyl)-4-methoxybenzene	[1]
Synonyms	3-(4-Methoxyphenyl)propyl bromide, 4-(3-Bromopropyl)anisole	[2]
CAS Number	57293-19-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₃ BrO	[1] [3]
Molecular Weight	229.11 g/mol	[1] [2]
Appearance	Liquid	[2]
Density	1.311 g/mL at 25 °C	[2]
Boiling Point	104-106 °C at 0.2 mmHg	[2]
Refractive Index	n _{20/D} 1.548	[2]
InChI Key	CPHLQDVMQBMDNC-UHFFFAOYSA-N	[1] [2]

Synthesis and Purification

The most prevalent and reliable synthesis of **1-(3-Bromopropyl)-4-methoxybenzene** involves the nucleophilic substitution of the hydroxyl group in 3-(4-methoxyphenyl)propan-1-ol. This transformation is typically achieved using a strong brominating agent such as hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid.

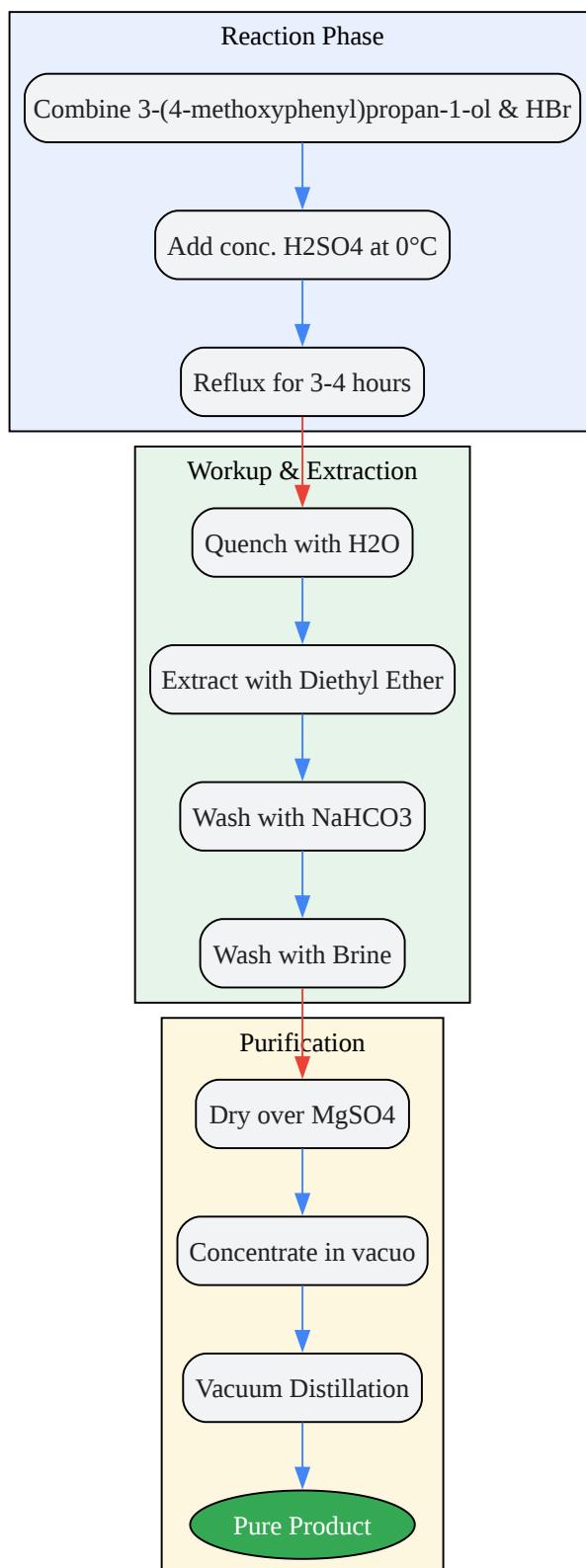
Synthesis Principle: SN₂ Conversion of an Alcohol

The conversion of the primary alcohol, 3-(4-methoxyphenyl)propan-1-ol, to the corresponding alkyl bromide proceeds via an SN₂ (bimolecular nucleophilic substitution) mechanism. The process is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion (Br⁻), acting as a nucleophile, then attacks the electrophilic carbon atom, displacing the water molecule and forming the C-Br

bond. The use of a primary alcohol starting material favors the SN2 pathway, minimizing competing elimination reactions.

Detailed Experimental Protocol

Materials:


- 3-(4-methoxyphenyl)propan-1-ol
- Hydrobromic acid (48% aqueous solution)
- Concentrated Sulfuric Acid (98%)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(4-methoxyphenyl)propan-1-ol (1 equivalent) and 48% hydrobromic acid (2.5 equivalents).
- Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain a low temperature.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with water and extract with diethyl ether (3 x volume of aqueous layer).

- **Washing:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation (e.g., at 104-106 °C/0.2 mmHg) to yield pure **1-(3-Bromopropyl)-4-methoxybenzene** as a clear liquid.[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(3-Bromopropyl)-4-methoxybenzene**.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **1-(3-Bromopropyl)-4-methoxybenzene** is dominated by the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, rendering the adjacent propyl carbon electrophilic and highly susceptible to nucleophilic attack.^[3]

Core Reactivity: Nucleophilic Substitution

The primary alkyl bromide structure strongly favors the SN2 (Bimolecular Nucleophilic Substitution) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This reaction is stereospecific, though in this achiral molecule, the primary outcome is the formation of a new bond between the nucleophile and the propyl chain.

Common nucleophiles that react readily with this substrate include:

- O-Alkylation: Phenoxides, alkoxides.
- N-Alkylation: Primary and secondary amines, azides.
- S-Alkylation: Thiolates.
- C-Alkylation: Enolates, organometallic reagents.

The methoxy group on the benzene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.^{[4][5]} However, under the typical conditions for nucleophilic substitution at the propyl chain, the aromatic ring and the ether linkage are generally stable and unreactive.

Generalized SN2 Reaction Mechanism

Caption: Generalized SN2 reaction of a nucleophile with the substrate.

Applications in Research and Drug Development

1-(3-Bromopropyl)-4-methoxybenzene serves as a critical building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.^[3] Its structure allows it to act as a linker, connecting different pharmacophores.

Synthesis of Selective Estrogen Receptor Modulators (SERMs)

A notable application is in the synthesis of analogs of SERMs like Raloxifene. The 3-(4-methoxyphenyl)propyl group is a common structural motif in this class of drugs. The synthesis often involves the N-alkylation of an amine-containing core structure with **1-(3-Bromopropyl)-4-methoxybenzene** to complete the target molecule's framework.

General Synthetic Utility

Beyond specific drug classes, this reagent is widely used to introduce a flexible, three-carbon chain with a terminal methoxy-phenyl group. This moiety can be useful for:

- Modifying solubility and lipophilicity: The methoxyphenyl group can tune the physicochemical properties of a lead compound.
- Probing receptor binding pockets: The propyl chain provides conformational flexibility, allowing the methoxyphenyl group to explore and interact with hydrophobic regions of a biological target.
- Precursor for further functionalization: The methoxy group can be cleaved to reveal a phenol, providing a handle for further chemical modification.

Safety and Handling

As a reactive alkylating agent, **1-(3-Bromopropyl)-4-methoxybenzene** must be handled with appropriate precautions.

- GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes severe skin burns and eye damage (Skin Corrosion 1B).[1][2][6]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
- Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water.

- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong bases and oxidizing agents.[\[8\]](#)

Conclusion

1-(3-Bromopropyl)-4-methoxybenzene is a foundational building block in modern organic and medicinal chemistry. Its well-defined reactivity, primarily through SN2 displacement of the bromide, provides a reliable method for introducing the 3-(4-methoxyphenyl)propyl group. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the laboratory to advance research and drug discovery programs.

References

- PubChem. **1-(3-Bromopropyl)-4-methoxybenzene** | C10H13BrO | CID 12776996. [\[Link\]](#)
- Chemsoc. **1-(3-Bromopropyl)-4-methoxybenzene** | CAS#:57293-19-3. [\[Link\]](#)
- PubChemLite. **1-(3-bromopropyl)-4-methoxybenzene** (C10H13BrO). [\[Link\]](#)
- Chemguide. The reactions of methoxybenzene. [\[Link\]](#)
- MDPI.
- The Royal Society of Chemistry.
- Chemistry LibreTexts.
- PubChem. 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996. [\[Link\]](#)
- Loba Chemie. 33725-74-5 CAS | TETRABUTYLAMMONIUM BOROHYDRIDE. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Bromopropyl)-4-methoxybenzene | C10H13BrO | CID 12776996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1- (3-溴丙基) -4-甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy 1-(3-Bromopropyl)-4-methoxybenzene | 57293-19-3 [smolecule.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1- (3-溴丙基) -4-甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 57293-19-3|1-(3-Bromopropyl)-4-methoxybenzene|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Technical Guide to 1-(3-Bromopropyl)-4-methoxybenzene: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602041#what-is-1-3-bromopropyl-4-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com